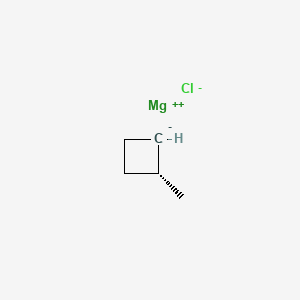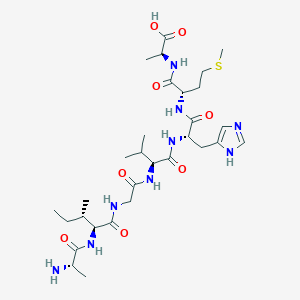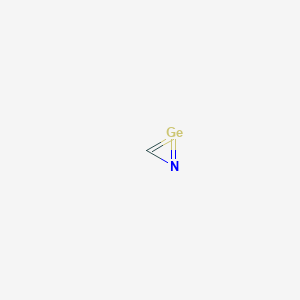
magnesium;methylcyclobutane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium methylcyclobutane chloride is a compound that consists of magnesium, methylcyclobutane, and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium methylcyclobutane chloride typically involves the reaction of methylcyclobutane with magnesium chloride under specific conditions. One common method is the Grignard reaction, where methylcyclobutane is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with a suitable chloride source to yield magnesium methylcyclobutane chloride .
Industrial Production Methods
Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is obtained from seawater or mineral sources. The purified magnesium chloride is then reacted with methylcyclobutane under controlled conditions to produce magnesium methylcyclobutane chloride .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce hydrocarbons .
Aplicaciones Científicas De Investigación
Magnesium methylcyclobutane chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Biochemistry: It is used in studies related to enzyme catalysis and metabolic pathways.
Mecanismo De Acción
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organomagnesium halides such as magnesium ethylcyclobutane chloride and magnesium propylcyclobutane chloride .
Uniqueness
Magnesium methylcyclobutane chloride is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its methylcyclobutane moiety provides steric hindrance, influencing the compound’s behavior in various reactions compared to its analogs .
Propiedades
Número CAS |
820222-33-1 |
|---|---|
Fórmula molecular |
C5H9ClMg |
Peso molecular |
128.88 g/mol |
Nombre IUPAC |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
Clave InChI |
YIPRMQBBSCOJCL-XRIGFGBMSA-M |
SMILES isomérico |
C[C@@H]1CC[CH-]1.[Mg+2].[Cl-] |
SMILES canónico |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)

![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)



![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)


